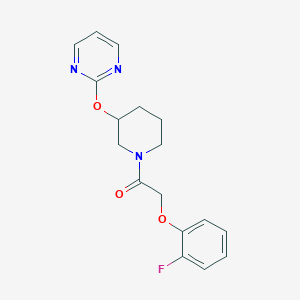
2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a fluorophenoxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate halogenated ethanone under basic conditions.
Piperidine Derivative Formation: Reacting piperidine with a pyrimidin-2-yloxy halide to form the piperidin-1-yl intermediate.
Coupling Reaction: Combining the fluorophenoxy intermediate with the piperidin-1-yl intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The fluorophenoxy and pyrimidin-2-yloxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a ligand for biological receptors.
Medicine: Exploring its pharmacological properties for potential therapeutic uses.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 2-(2-Methylphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may confer unique properties such as increased metabolic stability, altered electronic effects, and potential changes in binding affinity to biological targets compared to its analogs.
生物活性
The compound 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034576-17-3 , exhibits a complex molecular structure that suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18FN₃O3
- Molecular Weight : 331.34 g/mol
- Structure : The compound features a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the standard drug bleomycin in cytotoxicity assays .
Anticonvulsant Activity
Another study focused on piperidine derivatives has reported considerable anticonvulsant activity in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock). The mechanism appears to involve interactions with benzodiazepine receptors, suggesting that similar derivatives may also exhibit neuroprotective properties .
Antifungal Activity
Emerging research has indicated that compounds with similar structural features possess antifungal properties. Triazole derivatives related to this compound have shown promising results against various fungal pathogens, indicating a potential application in antifungal therapies .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:
- Receptor Modulation : The interaction with specific receptors (e.g., benzodiazepine receptors for anticonvulsant activity) may play a critical role in its pharmacodynamics.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and fungal metabolism.
- Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle regulation in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-6-1-2-7-15(14)23-12-16(22)21-10-3-5-13(11-21)24-17-19-8-4-9-20-17/h1-2,4,6-9,13H,3,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZDHRCNIPOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














